[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester
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Overview
Description
[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester is a compound that features an imidazole ring, a carbamate group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of imidazole derivatives, including [2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester, may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity . The carbamate group can also undergo hydrolysis, releasing active intermediates that interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Benzimidazole: Contains a fused benzene ring with an imidazole ring.
Histidine: An amino acid with an imidazole side chain.
Uniqueness
[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester is unique due to the presence of both a carbamate and a benzyl ester group, which can impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
benzyl N-[2-(4-methylimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H17N3O2/c1-12-9-17(11-16-12)8-7-15-14(18)19-10-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,15,18) |
InChI Key |
YXODLEGDZWOYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)CCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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